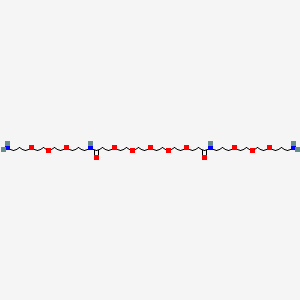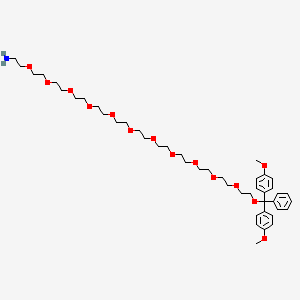
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is a useful research compound. Its molecular formula is C45H69NO14 and its molecular weight is 848.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 847.47180587 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Amino-PEG12-ODMT, also known as 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4’-dimethoxytrityl)ether, is primarily designed for nucleic acid modification . Its primary targets are the phosphate groups on either end of the oligonucleotide chain .
Mode of Action
Amino-PEG12-ODMT contains a medium-length (38 atoms), single molecular weight, discrete PEG (dPEG®) linker with a free primary amine on one end and dimethoxytrityl-protected oxygen on the other . Following oligonucleotide synthesis, Amino-PEG12-ODMT can be conjugated to phosphate groups on either end of the chain using water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry . The 4,4′-dimethoxytrityl group can then be removed using a weak acid, such as dilute dichloroacetic acid, leaving the dPEG® linker terminated with a hydroxy group .
Biochemical Pathways
The primary biochemical pathway affected by Amino-PEG12-ODMT is the oligonucleotide synthesis pathway . By conjugating to the phosphate groups on either end of the oligonucleotide chain, Amino-PEG12-ODMT can modify the oligonucleotide and potentially alter its function .
Pharmacokinetics
Studies have shown that 3′ end capping (including pegylation) helps the oligonucleotide chain resist nuclease degradation, while 5′ end pegylation reduces renal clearance of the aptamer . This suggests that Amino-PEG12-ODMT may improve the stability and bioavailability of oligonucleotides.
Result of Action
The primary result of Amino-PEG12-ODMT’s action is the modification of oligonucleotides, which can improve their therapeutic or diagnostic profile . By resisting nuclease degradation and reducing renal clearance, Amino-PEG12-ODMT may enhance the effectiveness of oligonucleotide-based therapies .
Action Environment
The action of Amino-PEG12-ODMT can be influenced by various environmental factors. For instance, exposure to moisture should be limited, and the compound should be restored under an inert atmosphere . Furthermore, the compound is generally hygroscopic, which means it tends to absorb moisture from the air .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69NO14/c1-47-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(48-2)15-11-42)60-39-38-59-37-36-58-35-34-57-33-32-56-31-30-55-29-28-54-27-26-53-25-24-52-23-22-51-21-20-50-19-18-49-17-16-46/h3-15H,16-39,46H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYMDMCMWRKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
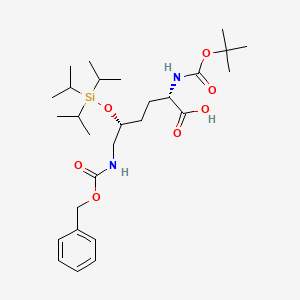
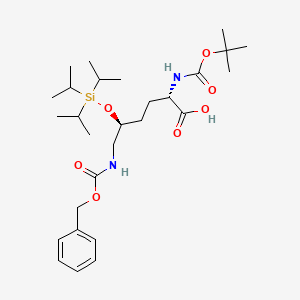
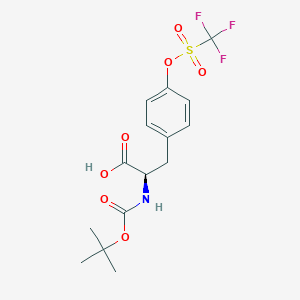
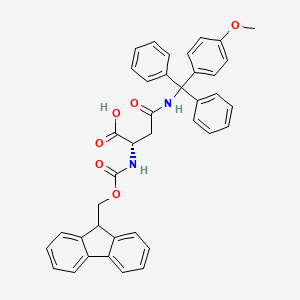
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)

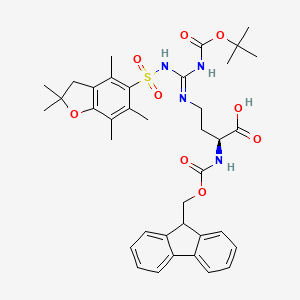
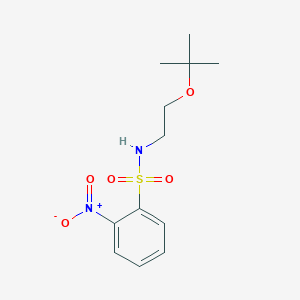
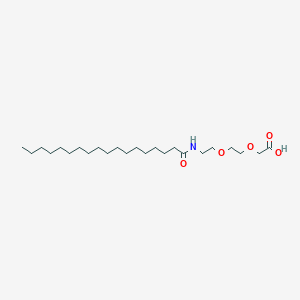

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
